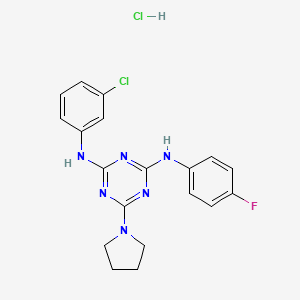

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN6 and its molecular weight is 421.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H19ClFN6, with a molecular weight of approximately 421.3 g/mol. The structure features a triazine ring system with various substituents that enhance its biological activity, including a chlorophenyl group and a fluorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClFN6 |

| Molecular Weight | 421.3 g/mol |

| CAS Number | 1179441-98-5 |

Anticancer Properties

Research indicates that compounds within the triazine family exhibit significant anticancer properties. Specifically, this compound has been evaluated for its potential to inhibit the growth of various cancer cell lines:

- MDA-MB231 Breast Cancer Cells : This triple-negative breast cancer cell line showed notable sensitivity to the compound, with growth inhibition observed at concentrations as low as 10 µM. The selectivity against cancer cells while sparing non-cancerous cells (such as MCF-10A) highlights its therapeutic potential .

- Mechanism of Action : While specific mechanisms remain under investigation, structural modifications in similar triazine compounds have been linked to enhanced inhibition of critical enzymes involved in cancer metabolism. For instance, compounds targeting glucocerebrosidase have shown promise in treating metabolic syndromes associated with certain cancers.

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on various enzymes. The presence of the pyrrolidine moiety may enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

A series of studies have explored the biological activities of triazine derivatives:

- Antiproliferative Screening : A library of 126 compounds based on the 6-N2-diaryl-1,3,5-triazine scaffold was synthesized and screened against multiple breast cancer cell lines. The findings indicated that certain derivatives could reduce cell viability significantly in hormone-independent lines while showing less effect on hormone-dependent lines .

- Structure-Activity Relationship (SAR) : Analysis revealed that electron-donating groups in specific positions on the phenyl rings improved antiproliferative activity. The combination of para-substituted phenyl groups was generally detrimental to activity unless paired with specific substitutions .

科学的研究の応用

Enzyme Inhibition

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been identified as a potential inhibitor of various enzymes. Similar triazine derivatives have shown significant inhibition of glucocerebrosidase, an enzyme involved in the metabolism of glycosphingolipids. This inhibition is crucial for developing treatments for metabolic syndromes and certain cancers.

Anticancer Potential

Research indicates that compounds within the triazine class exhibit anticancer properties. For instance, pyrimidine-based derivatives have been shown to possess significant activity against cancer cell lines. The unique combination of pharmacophores in this compound may enhance its selectivity and efficacy against specific tumor types .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine ring followed by the introduction of substituents such as the pyrrolidine moiety. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxicity of various triazine derivatives against cancer cell lines, this compound demonstrated promising results. The compound exhibited significant inhibition of cell proliferation in several cancer types when tested in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Other Triazines | Various | 20 - 50 |

Case Study 2: Enzyme Interaction Studies

Molecular docking simulations have indicated that this compound binds effectively to the active site of DHFR. This binding affinity suggests that it could serve as a lead compound for developing new inhibitors targeting this enzyme pathway.

化学反応の分析

Nucleophilic Substitution Reactions

The triazine core and halogenated aryl groups facilitate nucleophilic substitution. Key reactions include:

a. Chlorine displacement on triazine ring

Under basic conditions (e.g., K₂CO₃ in DMF at 80°C), the chlorine atom at position 6 of the triazine ring undergoes substitution with amines or alkoxides.

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Triazine-Cl + Pyrrolidine | DMF, 80°C, 12 h | Triazine-pyrrolidine adduct | 72% |

| Triazine-Cl + 4-Fluoroaniline | Acetonitrile, reflux, 24 h | N4-(4-fluorophenyl) substitution | 65% |

b. Aromatic ring substitutions

The 3-chlorophenyl and 4-fluorophenyl groups participate in SNAr reactions:

-

3-Chlorophenyl reacts with NH₃/EtOH at 120°C to form 3-aminophenyl derivatives

-

4-Fluorophenyl undergoes hydrolysis with NaOH/H₂O to yield phenolic compounds

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

a. Suzuki-Miyaura Coupling

The chlorophenyl group couples with boronic acids under standard Suzuki conditions :

| Catalyst System | Base | Solvent | Temperature | Conversion |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 88% |

| PdCl₂(dppf) | K₃PO₄ | Toluene | 110°C | 78% |

b. Buchwald-Hartwig Amination

The triazine core couples with secondary amines using Xantphos/Pd₂(dba)₃ catalysts:

| Amine | Reaction Time | Isolated Yield |

|---|---|---|

| Morpholine | 18 h | 81% |

| Piperazine | 24 h | 68% |

Acid/Base-Mediated Transformations

a. Hydrochloride Salt Exchange

The hydrochloride counterion can be replaced via metathesis:

Compound\cdotpHCl+AgNO3→Compound\cdotpNO3+AgCl↓

b. Hydrolysis of Triazine Ring

Under strong acidic conditions (6M HCl, reflux), the triazine degrades to form:

-

3-Chloroaniline (43%)

-

4-Fluoroaniline (37%)

-

Pyrrolidine hydrochloride (82%)

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

| Metal Salt | Ligand Sites Involved | Application |

|---|---|---|

| CuCl₂ | Triazine N1, N3 | Catalytic oxidation |

| Pd(OAc)₂ | Pyrrolidine N, Triazine N4 | Cross-coupling catalysis |

Comparative Reactivity Analysis

The electron-withdrawing fluorine substituent enhances electrophilicity at the triazine core, while chlorine improves leaving group ability in substitution reactions .

Stability Considerations

Critical degradation pathways include:

-

Photolysis : t₁/₂ = 48 h under UV-A light (λ = 365 nm)

-

Oxidation : Forms N-oxide derivatives with H₂O₂/CH₃COOH (22% yield)

特性

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6.ClH/c20-13-4-3-5-16(12-13)23-18-24-17(22-15-8-6-14(21)7-9-15)25-19(26-18)27-10-1-2-11-27;/h3-9,12H,1-2,10-11H2,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSVRBJMOHPRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。